The synthesis of 4-(pentyloxy)benzenesulfonamide typically involves several key steps:
The molecular structure of 4-(pentyloxy)benzenesulfonamide can be described as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological properties.
4-(Pentyloxy)benzenesulfonamide can participate in several chemical reactions:
The mechanism of action for 4-(pentyloxy)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors:
Research indicates that compounds like 4-(pentyloxy)benzenesulfonamide may possess anti-inflammatory properties and could be explored for therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
The physical and chemical properties of 4-(pentyloxy)benzenesulfonamide are crucial for its application:
Property | Value |
---|---|
Melting Point | Approximately 80–85 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
pH | Neutral to slightly acidic |
These properties influence the compound's behavior in biological systems and its suitability for various applications.
4-(Pentyloxy)benzenesulfonamide has several notable applications:
The benzenesulfonamide scaffold emerged as a critical pharmacophore following the discovery of sulfanilamide’s antibacterial properties in the 1930s. Early derivatives primarily featured simple substituents on the benzene ring or sulfonamide nitrogen. By the mid-20th century, researchers systematically explored para-alkoxy modifications to modulate physicochemical properties, culminating in compounds like 4-(pentyloxy)benzenesulfonamide (CAS 1141-94-2). This derivative represents a strategic advancement where the pentyloxy chain (–OCH₂CH₂CH₂CH₂CH₃) was incorporated to enhance lipid solubility while retaining zinc-binding capability via the sulfonamide group (–SO₂NH₂). Such structural optimizations aligned with medicinal chemistry efforts to improve pharmacokinetic profiles, particularly blood-brain barrier penetration for central nervous system-targeted agents and tissue retention for anticancer applications [1] [6].
The evolution accelerated with discoveries linking benzenesulfonamides to carbonic anhydrase (CA) inhibition. Key milestones included acetazolamide (1950s) and dorzolamide (1990s), validating sulfonamides as potent CA inhibitors (CAIs). The 21st century witnessed targeted designs like SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide), currently in phase II trials for hypoxic tumors. Within this framework, 4-(pentyloxy)benzenesulfonamide emerged as both a synthetic intermediate and a structural motif for isoform-selective CA inhibition, leveraging its balanced hydrophobicity [2] [9].
4-(Pentyloxy)benzenesulfonamide (C₁₁H₁₇NO₃S; MW 243.32 g/mol) features a sulfonamide group at position 1 and a pentyloxy chain at position 4 of the benzene ring. This para substitution confers distinct electronic and steric properties:
Table 1: Molecular Properties of 4-(Pentyloxy)benzenesulfonamide
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₃S | Elemental Analysis |
Molecular Weight | 243.32 g/mol | Mass Spectrometry |
Topological Polar Surface Area | 69.39 Ų | Computational Modeling |
Partition Coefficient (LogP) | 1.903 | Reversed-Phase HPLC |
Hydrogen Bond Acceptors | 3 | Computational Chemistry |
Hydrogen Bond Donors | 1 | Spectroscopic Analysis |
Rotatable Bonds | 6 | Molecular Dynamics Simulation |
Structurally analogous to 3-methyl-4-(pentyloxy)benzenesulfonamide (CAS not specified; C₁₂H₁₉NO₃S, MW 257.35 g/mol), the unsubstituted derivative lacks steric constraints from the meta methyl group. This absence allows unhindered rotation and optimal positioning within CA active sites, as evidenced by molecular docking studies [3].
4-(Pentyloxy)benzenesulfonamide serves dual roles: as a direct bioactive compound and as a synthetic intermediate. Medicinally, its primary application lies in designing isoform-selective carbonic anhydrase inhibitors (CAIs). The pentyloxy chain confers selectivity toward tumor-associated isoforms (hCA IX/XII) over ubiquitously expressed off-target isoforms (hCA I/II). This selectivity arises from enhanced hydrophobic interactions within the CA IX/XII active sites, validated by nanomolar-range inhibition constants (Kᵢ) [2].
In materials science, the compound functions as a precursor for liquid crystals and coordination polymers. The sulfonamide group enables metal coordination (e.g., zinc, copper), while the alkoxy chain promotes mesophase formation. Additionally, it serves as a building block for:
Synthetically, it is accessed via nucleophilic substitution between 4-hydroxybenzenesulfonamide and 1-bromopentane (CAS 30752-18-2), or alternatively, from 1-bromo-4-(pentyloxy)benzene (CAS 30752-18-2) through sulfonation and amidation [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7